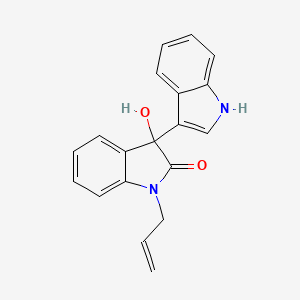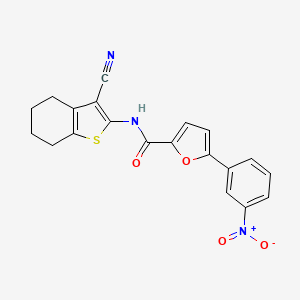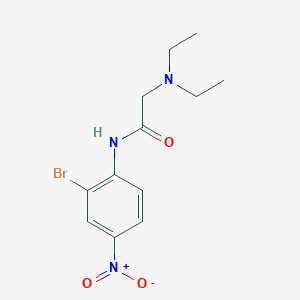
3-anilino-6-chloro-4-phenyl-2(1H)-quinolinone
説明
Synthesis Analysis
The synthesis of quinolinones, including 3-anilino-6-chloro-4-phenyl-2(1H)-quinolinone, involves cyclization reactions of anilides with propiolates or acrylates, facilitated by catalysts like ruthenium to afford quinolinones with diverse functional groups. This process yields good to excellent outcomes, with further conversion into halo-quinolinones achievable through additional reactions (Manikandan & Jeganmohan, 2014). Another approach involves the condensation and cyclization of aniline and chloropropionyl chloride, demonstrating an efficient pathway to synthesize amino-dihydro-quinolinones with high yields (Wu Chun, 2004).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized using various spectroscopic techniques. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline has been reinvestigated to correct previously reported structures, utilizing extensive NMR spectroscopy including 1D-NOE, 2D-HSQC, and HMBC experiments (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, including cyclization, bromination, and chlorination, to yield diversified quinolinone derivatives. These reactions are crucial for modifying the quinolinone core, enabling the synthesis of compounds with tailored chemical properties (Yang Yi, 2003). Additionally, under different conditions, quinolinones can react to produce novel derivatives, indicating the versatile reactivity of this compound class (Staskun & Es, 1993).
Physical Properties Analysis
The synthesis and characterization of quinolinone derivatives reveal insights into their physical properties. These compounds are characterized by their high yields and the simplicity of their synthesis process, indicating practical and efficient methods for their production (Wu Chun-xin, 2003).
Chemical Properties Analysis
Quinolinones exhibit a wide range of chemical properties, including the ability to interact with various biological targets. Their structure-activity relationship (SAR) is explored through modifications of the quinolinone core, demonstrating their potential in developing pharmacologically active molecules (M. Uchida et al., 1995).
特性
IUPAC Name |
3-anilino-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)24-18)23-16-9-5-2-6-10-16/h1-13,23H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZFFBFCJBUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-3-(phenylamino)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3-propyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085430.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]-2-methylpropyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4085448.png)

![N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085455.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4085466.png)
![N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4085474.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)
![2-[(2,6-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4085477.png)

![dimethyl 2-methyl-2-(4-methylbenzoyl)-3-[2-(3-nitrophenyl)vinyl]-1,1-cyclopropanedicarboxylate](/img/structure/B4085482.png)
![N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4085496.png)
![2'-(4-bromophenyl)-5',5'-dimethyl-1,3-dihydro-4'H-spiro[indene-2,3'-pyran]-4',6'(5'H)-dione](/img/structure/B4085498.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4085513.png)